molecular formula C18H15N5O2 B2499515 2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1207027-04-0

2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2499515
CAS RN: 1207027-04-0
M. Wt: 333.351
InChI Key: YRYMGPDFGXWLEK-UHFFFAOYSA-N
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Description

The compound "2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide" is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds known for their biological activities, including antimycobacterial properties. Imidazo[1,2-a]pyridines have been the focus of various studies due to their potential as therapeutic agents against diseases like tuberculosis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring, which can be achieved through various synthetic routes. For instance, the imidazo ring in related compounds has been constructed starting from aminopyridine, followed by tosylation and treatment with appropriate acetamides . In another study, the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides involved the use of different linkers based on the structure of a previously discovered compound, IMB-1402 . These synthetic approaches highlight the versatility and adaptability of the imidazo[1,2-a]pyridine scaffold for the introduction of various substituents to modulate biological activity.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT). Crystallographic studies have provided insights into the conformation and orientation of substituents on the imidazo[1,2-a]pyridine core . For example, the inclination of phenyl rings to the mean planes of the imidazole rings has been reported, which can influence the overall molecular geometry and potentially the biological activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions, to yield compounds with different functional groups . These reactions are crucial for the synthesis of diverse derivatives with potential biological activities. The introduction of substituents such as fluorophenyl and tolyl groups has been achieved through these reactions, demonstrating the chemical reactivity of the imidazo[1,2-a]pyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. Studies have used DFT to calculate properties such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of these compounds with biological targets . Additionally, the antimycobacterial activity of these compounds has been linked to their physicochemical properties, with selective inhibition of Mycobacterium tuberculosis being a key feature of this class of inhibitors .

Scientific Research Applications

Antiviral Activity

A study by Hamdouchi et al. (1999) explored the design and preparation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which are structurally related to antirhinovirus agents. These compounds demonstrated antiviral activity, highlighting their potential in developing treatments against human rhinovirus infections (Hamdouchi et al., 1999).

Anticancer Applications

Linton et al. (2011) identified N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide as a potent antagonist of the androgen receptor, demonstrating significant tumor growth inhibition in castration-resistant prostate cancer (CRPC). This study also discussed strategies to reduce metabolism mediated by aldehyde oxidase (AO), critical for the drug development process (Linton et al., 2011).

Antifungal Activity

Research conducted by Göktaş et al. (2014) synthesized and evaluated new 2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-N-substituted hydrazinecarbothioamides for antifungal activity. These compounds showed moderate antifungal activity, with certain derivatives exhibiting high activity against specific fungal strains, indicating their potential as antifungal agents (Göktaş et al., 2014).

DNA Recognition and Gene Expression Control

A study by Chavda et al. (2010) focused on the design and synthesis of N-methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides for targeting specific DNA sequences. These polyamides are investigated as potential medicinal agents for controlling gene expression and treating diseases, including cancer. Their ability to form stacked dimers and target DNA sequences in the minor groove highlights their significance in medicinal chemistry (Chavda et al., 2010).

Antiprotozoal Agents

Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds showed strong DNA affinities and considerable in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of the compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, including bacterial and viral proteins.

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties , which could play a role in their interaction with their targets. The compound could potentially form hydrogen bonds with its targets, leading to changes in their function.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth or replication of infectious agents at the molecular and cellular levels.

properties

IUPAC Name

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-16(23-10-6-5-9-14(23)20-12)18(24)19-11-15-21-17(22-25-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYMGPDFGXWLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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